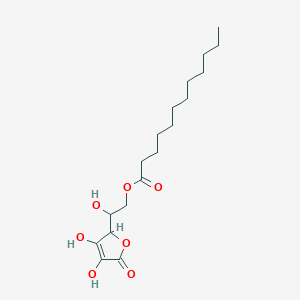
L-Ascorbic acid,6-dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
L-Ascorbic acid,6-dodecanoate can be synthesized through the esterification of L-Ascorbic acid with dodecanoic acid. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process includes:
Esterification: L-Ascorbic acid reacts with dodecanoic acid in the presence of concentrated sulfuric acid at a controlled temperature.
Product Isolation: The reaction mixture is cooled and centrifuged to isolate the product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often achieving over 90% yield and 98% purity .
化学反应分析
Types of Reactions
L-Ascorbic acid,6-dodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-Ascorbic acid under certain conditions.
Substitution: The ester bond can be hydrolyzed to release L-Ascorbic acid and dodecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis conditions are employed.
Major Products Formed
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-Ascorbic acid.
Substitution: L-Ascorbic acid and dodecanoic acid.
科学研究应用
L-Ascorbic acid,6-dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in cellular protection against oxidative stress.
Industry: Utilized in the food industry as an antioxidant to extend the shelf life of fat-containing products.
作用机制
The mechanism of action of L-Ascorbic acid,6-dodecanoate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress . Additionally, it can regenerate other antioxidants like α-tocopherol from their oxidized forms .
相似化合物的比较
Similar Compounds
L-Ascorbic acid,6-hexadecanoate: Another ester of L-Ascorbic acid with hexadecanoic acid (palmitic acid), known for its potent hyaluronidase inhibitory activity.
L-Ascorbic acid,6-palmitate: Similar to L-Ascorbic acid,6-dodecanoate but with a longer fatty acid chain, used in similar applications.
Uniqueness
This compound is unique due to its balance of water and lipid solubility, making it versatile for various applications. Its shorter fatty acid chain compared to L-Ascorbic acid,6-hexadecanoate allows for different solubility and stability profiles, making it suitable for specific industrial and pharmaceutical uses .
属性
分子式 |
C18H30O7 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3 |
InChI 键 |
DWKSHXDVQRZSII-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)
![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
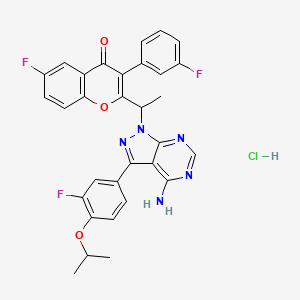
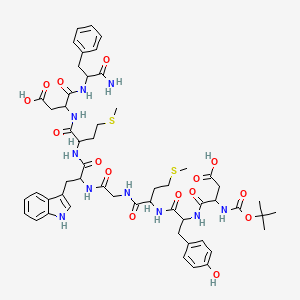
![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)
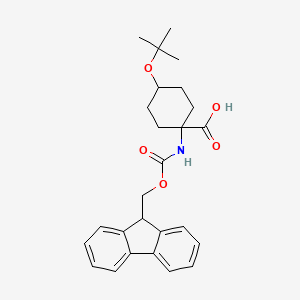
![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)
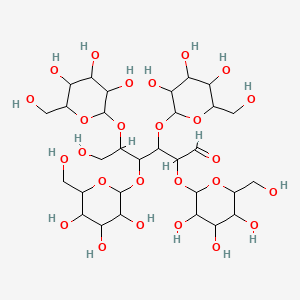
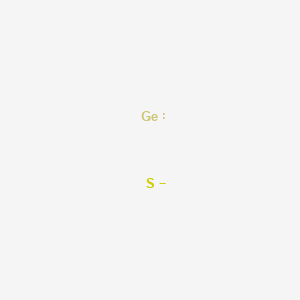
![9,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B12321270.png)
